2-Amino-2-deoxygalactitol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20706-37-0 |
|---|---|
Molecular Formula |
C6H15NO5 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-5-aminohexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C6H15NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1 |
InChI Key |
FQORWEQXRQVPBZ-KCDKBNATSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)N)O |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)N)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)N)O |
Synonyms |
2-amino-2-deoxy-D-galactitol 2-amino-2-deoxygalactitol galactosaminitol |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Interconversions of 2 Amino 2 Deoxygalactitol
Primary Biosynthetic Routes of 2-Amino-2-deoxygalactitol in Model Organisms
There is currently no scientific literature detailing the primary biosynthetic routes for this compound in any model organism. Research has not yet identified the precursor molecules or the initial enzymatic steps that would lead to its formation.
Information on the specific precursors utilized for the synthesis of this compound is not available. Consequently, the initial enzymatic reactions involved in its biosynthesis remain uncharacterized.
As the biosynthetic pathway has not been elucidated, the enzyme classes (e.g., aminotransferases, reductases, isomerases) and the specific reaction mechanisms involved in the synthesis of this compound have not been investigated or reported.
Catabolic Pathways and Degradation Mechanisms
Scientific studies on the catabolic pathways and degradation mechanisms of this compound are not present in the available literature.
There is no information available on the enzymatic degradation products of this compound or their subsequent metabolic fates.
No metabolic flux analysis studies concerning the turnover of this compound have been published.
Interrelationships with Other Amino Sugar and Carbohydrate Metabolic Networks
Due to the lack of information on its own metabolic pathways, the interrelationships between this compound and other amino sugar and carbohydrate metabolic networks have not been established.
Biological Roles and Functional Significance in Diverse Systems Excluding Clinical Human Applications
Role in Microbial Physiology and Biochemistry
The structural integrity and functional dynamics of microbial cells are intricately linked to a variety of complex macromolecules, where amino sugars and their derivatives play pivotal roles.
The bacterial cell envelope is a complex, multi-layered structure crucial for protecting the organism. nih.gov In Gram-negative bacteria, this includes an outer membrane that shields the underlying peptidoglycan (PG) cell wall. nih.govelifesciences.org The cell wall, primarily composed of peptidoglycan, is a mesh-like structure of polysaccharide strands cross-linked by short peptides, which is essential for maintaining cell shape and integrity. frontiersin.orgfrontiersin.org
2-Amino-2-deoxygalacturonic acid, a related compound, has been identified as a component of the lipopolysaccharide (LPS) of Pseudomonas aeruginosa. nih.gov It is believed to be located in the O-antigen region of the polysaccharide, which is responsible for antigenic specificity. nih.gov Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria. mdpi.com In a study on Porphyromonas gingivalis, mutants defective in O-antigen ligase and polymerase were used to elucidate the structure of the core oligosaccharide of O-LPS, revealing the complex nature of these structures. nih.gov
The synthesis of peptidoglycan involves a precursor molecule called Lipid II, which contains a disaccharide-pentapeptide building block. wikipedia.orgmdpi.com This precursor is assembled on the cytoplasmic side of the cell membrane and then translocated across to be incorporated into the growing peptidoglycan mesh. wikipedia.org In some bacteria, the canonical D-Ala-D-Ala in the peptide chain of peptidoglycan is modified, leading to resistance against antibiotics like vancomycin. frontiersin.org
Below is a table summarizing the components of the bacterial cell wall and the role of related amino sugar derivatives.
Table 1: Bacterial Cell Wall Components and Associated Amino Sugar Derivatives
| Component | Description | Associated Amino Sugar Derivative Example | Organism Example |
| Peptidoglycan (PG) | A mesh-like polymer forming the bacterial cell wall, providing structural integrity. frontiersin.orgfrontiersin.org | 2-Amino-2-deoxygalacturonic acid (in LPS, not directly in PG) | Pseudomonas aeruginosa nih.gov |
| Lipopolysaccharide (LPS) | A major component of the outer membrane of Gram-negative bacteria. mdpi.com | 2-Amino-2-deoxygalacturonic acid | Pseudomonas aeruginosa nih.gov |
| Lipid II | A precursor molecule in peptidoglycan synthesis. wikipedia.orgmdpi.com | N-acetylglucosamine (GlcNAc) | General bacterial synthesis wikipedia.org |
| O-Antigen | A component of LPS that contributes to antigenic specificity. nih.gov | 2-Amino-2-deoxygalacturonic acid | Pseudomonas aeruginosa nih.gov |
Microbial communication, often mediated by secondary metabolites, plays a crucial role in coordinating group behaviors and responding to environmental cues. frontiersin.org Bacteria utilize various signal transduction systems, such as two-component systems (TCSs), to sense and react to their surroundings. nih.govnih.gov These systems typically involve a sensor kinase and a response regulator that controls gene expression. nih.govnih.gov
The complexity of these signaling networks can vary, with some bacteria possessing multiple chemosensory pathways. biorxiv.org For instance, the accessory gene regulator (Agr) system in Staphylococcus aureus is a density-dependent quorum-sensing system that regulates the expression of molecules involved in biofilm structuring and dispersal. frontiersin.org This system can be influenced by autoinducing peptides (AIPs), and its activation can lead to biofilm detachment. plos.org
Interspecies communication can also trigger the activation of silent gene clusters, leading to the production of novel secondary metabolites. frontiersin.org For example, co-cultivation of fungi with bacteria can induce the formation of previously unobserved compounds. frontiersin.org This highlights the intricate web of chemical communication that governs microbial communities.
Table 2: Microbial Signaling Systems and Their Functions
| Signaling System/Pathway | Description | Function | Example Organism |
| Two-Component Systems (TCSs) | Consist of a sensor kinase and a response regulator to sense and respond to environmental stimuli. nih.govnih.gov | Regulation of gene expression. nih.gov | Escherichia coli nih.gov |
| Accessory Gene Regulator (Agr) System | A quorum-sensing system that is density-dependent. frontiersin.org | Controls biofilm structuring and dispersal. frontiersin.org | Staphylococcus aureus frontiersin.org |
| Chemosensory Systems | Multi-component pathways that sense environmental stimuli to control motility and other cellular processes. biorxiv.org | Navigation, biofilm formation, and development. biorxiv.org | Campylobacterota phylum biorxiv.org |
| Interspecies Communication | Interactions between different microbial species via secondary metabolites. frontiersin.org | Activation of silent secondary metabolite gene clusters. frontiersin.org | Fungi and Bacteria co-cultures frontiersin.org |
Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix, adhering to a surface. mdpi.com The formation of biofilms is a multi-stage process involving initial attachment, microcolony formation, and maturation into a three-dimensional structure. nih.gov The dispersal of cells from a mature biofilm is an active process that allows for colonization of new sites. nih.govplos.org
Various molecules can influence biofilm dynamics. For example, certain polysaccharides have been shown to disperse existing biofilms. nih.gov In Staphylococcus epidermidis, phenol-soluble modulins (PSMs) play a key role in biofilm structuring and dispersal in a concentration-dependent manner. frontiersin.org At lower concentrations, they promote the formation of a mature biofilm with channels, while at higher concentrations, they cause detachment. frontiersin.org
The agr quorum-sensing system in Staphylococcus aureus also mediates biofilm dispersal, a process that can be triggered by environmental cues like glucose depletion. plos.org This dispersal is often mediated by proteases that degrade the biofilm matrix. plos.org Conversely, some compounds can inhibit biofilm formation. For instance, 1-Amino-2'-fucosyllactose, a derivative of a human milk oligosaccharide, has been shown to inhibit biofilm formation by Streptococcus agalactiae. nih.gov
Table 3: Factors Influencing Biofilm Formation and Dispersal
| Factor | Influence | Mechanism | Organism Example |
| Polysaccharides | Dispersal | Can disrupt the biofilm matrix. nih.gov | Vibrio cholerae producing A101 polysaccharide disperses P. aeruginosa biofilms. nih.gov |
| Phenol-Soluble Modulins (PSMs) | Structuring and Dispersal | Disrupt non-covalent forces in the biofilm matrix. frontiersin.org | Staphylococcus epidermidis frontiersin.org |
| Agr Quorum-Sensing System | Dispersal | Increases production of extracellular proteases that degrade the biofilm matrix. plos.org | Staphylococcus aureus plos.org |
| 1-Amino-2'-fucosyllactose | Inhibition of Formation | The exact mechanism is under investigation but it prevents the initial stages of biofilm development. nih.gov | Streptococcus agalactiae nih.gov |
| Ecological Competition | Increased Formation | Co-culturing different strains can lead to an increase in biofilm production as a competitive response. plos.org | Pseudomonas aeruginosa plos.org |
The metabolism of amino acids and their derivatives is crucial for microbial growth, adaptation, and survival, especially under limiting conditions. mdpi.comfrontiersin.org Microorganisms can utilize amino acids as sources of carbon, nitrogen, and energy. frontiersin.orgfrontiersin.org The metabolism of amino acids in lactic acid bacteria, for instance, is important for their adaptation to acidic environments. frontiersin.org
Studies on Bifidobacterium bifidum var. pennsylvanicus have investigated the uptake and metabolism of derivatives of 2-amino-2-deoxy-D-glucose. nih.govnih.gov These studies provide insights into the metabolic pathways that allow these bacteria to utilize various sugar derivatives for growth.
Microbial adaptation to new environments often involves evolutionary changes in metabolic pathways. nih.gov For example, adaptive evolution has been used to improve the production of L-alanine in E. coli. nih.gov Furthermore, the amino acid composition of a microbe's proteome can be predictive of its optimal growth conditions, such as temperature, pH, and oxygen tolerance. biorxiv.orgbiorxiv.org This suggests a deep link between the metabolic capabilities of an organism and its ecological niche.
Table 4: Microbial Metabolism and Adaptation
| Metabolic Process/Aspect | Description | Significance | Organism Example |
| Amino Acid Metabolism | The breakdown and synthesis of amino acids for various cellular functions. frontiersin.org | Provides energy, building blocks for proteins, and contributes to environmental adaptation. frontiersin.org | Lactic Acid Bacteria frontiersin.org |
| Metabolism of Amino Sugar Derivatives | The enzymatic conversion of amino sugars for energy and biosynthesis. nih.govnih.gov | Enables the utilization of diverse carbon sources for growth. nih.govnih.gov | Bifidobacterium bifidum var. pennsylvanicus nih.govnih.gov |
| Adaptive Evolution | The process by which microbes acquire beneficial mutations to thrive in new or challenging environments. nih.gov | Leads to enhanced metabolic capabilities and stress tolerance. nih.gov | E. coli nih.gov |
| Amino Acid Composition and Growth Prediction | The correlation between the frequency of amino acids in proteins and the organism's preferred growth conditions. biorxiv.orgbiorxiv.org | Allows for the prediction of an organism's phenotype from its genome. biorxiv.orgbiorxiv.org | Various bacteria and archaea biorxiv.orgbiorxiv.org |
Involvement in Host-Microbe Interactions (Non-Mammalian Model Systems)
The interactions between hosts and their associated microbes are fundamental to the health and development of the host. Non-mammalian model systems provide valuable platforms for dissecting the molecular mechanisms of these interactions. einsteinmed.edu
Hosts can influence their resident microbial communities through various mechanisms, including the secretion of specific molecules and the modulation of the local environment. efp.org For example, in the squid-vibrio symbiosis, peptidoglycan from surrounding microbes induces the squid host to secrete mucus, which in turn enriches for the symbiotic bacterium Vibrio fischeri. mdpi.com
Host-derived factors can also act as signals that influence microbial behavior. In some cases, host-modulating agents are being explored as therapeutic strategies to manage diseases by altering the host response to microbes rather than targeting the microbes directly. nih.govjcpsp.pk
The study of host-microbe interactions in diverse, non-mammalian systems, such as insects, worms, and marine organisms, has revealed conserved virulence mechanisms and provided insights into the evolution of pathogenicity. einsteinmed.edunih.gov These models offer a powerful approach to understanding the fundamental principles that govern the intricate relationships between hosts and their microbial partners.
Table 5: Host Modulation of Microbial Communities in Non-Mammalian Systems
| Host Model | Host Factor | Effect on Microbe/Microbial Community | Significance |
| Squid (Euprymna scolopes) | Mucus secretion (induced by microbial peptidoglycan) | Enriches for the symbiotic bacterium Vibrio fischeri. mdpi.com | Demonstrates how hosts can select for specific beneficial microbes. |
| Tiger Shrimp (Penaeus monodon) | Haemolymph haemagglutinins (lectins) | May play a role in recognizing and responding to microbial components like lipopolysaccharides. researchgate.net | Illustrates a mechanism of innate immunity in invertebrates. |
| Fruit Fly (Drosophila melanogaster) | Peptidoglycan Recognition Proteins (PGRPs) | Recognize bacterial peptidoglycan and trigger an immune response. frontiersin.org | Provides a model for understanding innate immune signaling pathways. |
Cellular Metabolism and Intracellular Roles in Non-Human Models
While direct studies on 2-amino-2-deoxygalactitol are limited, research on analogous molecules such as 2-deoxy-D-glucose (2-DG) provides a framework for understanding its potential effects. 2-DG, a glucose analog, inhibits glycolysis, a central pathway for energy production, leading to a decrease in ATP generation. nih.govresearchgate.net This disruption of energy metabolism can have profound effects on cell viability and function. nih.gov
Amino acids are also critical for metabolic homeostasis, serving as building blocks for proteins and as energy sources. researchgate.net The metabolism of amino acids is intricately linked with glucose metabolism and the tricarboxylic acid (TCA) cycle. dojindo.comyoutube.com Therefore, a compound like this compound, which combines features of both an amino acid and a sugar alcohol, could potentially interfere with both glucose and amino acid metabolic pathways, thereby disrupting cellular energy homeostasis. However, specific experimental data on the impact of this compound on metabolic homeostasis in cell culture models is not currently available.
The biosynthesis of nucleotides and the metabolism of amino acids are fundamental cellular processes that are tightly regulated. nih.govcshmonographs.org Nucleotide synthesis, in particular, is an energy-intensive process that utilizes precursors from various metabolic pathways, including amino acids like glutamine and aspartate. egyankosh.ac.inuomustansiriyah.edu.iq
Although direct evidence for the interaction of this compound with these pathways is scarce, the known roles of related molecules offer potential insights. For instance, the biosynthesis of some nucleoside antibiotics, such as 2'-amino-2'-deoxyadenosine, involves dedicated pathways that start from ATP. nih.gov This indicates that cellular machinery exists to modify nucleotides with amino groups at the 2' position.
Amino acid metabolism involves a series of transamination and deamination reactions to interconvert different amino acids and to shuttle nitrogen for various biosynthetic processes, including nucleotide synthesis. youtube.comyoutube.com A compound like this compound could potentially act as an analog or inhibitor in these pathways. For example, it might compete with natural amino sugars for enzymatic binding sites or interfere with the transport of amino acids across cellular membranes.
The table below summarizes key metabolic pathways and the potential, though not yet demonstrated, interactions with this compound based on the functions of analogous compounds.
| Metabolic Pathway | Key Precursors/Intermediates | Potential Interaction with this compound (Hypothetical) |
| Nucleotide Biosynthesis | Ribose-5-phosphate, Glutamine, Aspartate, Glycine | Could potentially interfere with the utilization of amino sugar precursors or act as a feedback inhibitor. |
| Amino Acid Metabolism | Various amino acids, α-keto acids | May act as an analog to natural amino sugars, potentially inhibiting enzymes involved in amino acid interconversions. |
| Glycolysis | Glucose, Fructose-6-phosphate | As a deoxy sugar derivative, it might interfere with glycolytic enzymes, similar to 2-deoxyglucose. |
Mechanistic studies in non-human models often utilize specific compounds to probe and understand fundamental cellular processes. nih.govfondazionetelethon.it While direct mechanistic studies involving this compound are not widely reported, research on similar molecules provides a basis for its potential use in such investigations.
For example, 2-deoxyglucose has been instrumental in elucidating the mechanisms of glucose signaling and the cellular response to metabolic stress. nih.gov By inhibiting glycolysis, 2-DG triggers a cascade of events, including the activation of stress-response pathways and alterations in gene expression. nih.gov Similarly, amino acid analogs have been used to study the regulation of protein synthesis and the cellular response to amino acid starvation. researchgate.net
Given its structure as an amino sugar alcohol, this compound could serve as a tool to investigate the interplay between glucose and amino acid metabolic pathways. It could potentially be used to study transport mechanisms for amino sugars or to identify enzymes that can process such modified sugar alcohols. The development of in vitro models, such as those using induced pluripotent stem cells (iPSCs), offers promising avenues for conducting detailed mechanistic studies on the cellular effects of novel compounds like this compound. fondazionetelethon.it
Implications in Biological Enantiomeric Specificity and Recognition
The concept of chirality, or the "handedness" of molecules, is a fundamental principle in biology. nih.gov Living organisms almost exclusively use one enantiomer of a chiral molecule, such as L-amino acids and D-sugars. nih.gov This enantiomeric specificity is crucial for molecular recognition processes, including enzyme-substrate interactions and receptor-ligand binding.
The stereochemistry of a molecule like this compound is critical to its biological activity. The specific arrangement of the amino and hydroxyl groups in space will determine how it interacts with biological macromolecules. For instance, studies with amino acid ester prodrugs have shown that the L-enantiomer is often transported more efficiently across cell membranes by specific transporters than the D-enantiomer. nih.gov
The synthesis of complex carbohydrates and their derivatives, including amino sugars, often requires precise control over stereochemistry to achieve the desired biological function. boku.ac.at Therefore, the biological effects of this compound would be highly dependent on its specific enantiomeric form. Different enantiomers could exhibit vastly different, or even opposing, biological activities due to the stereospecific nature of their interactions with cellular components. While specific studies on the enantiomeric specificity of this compound are not available, the principles of biological recognition strongly suggest that its stereochemistry would be a key determinant of its functional significance.
Advanced Analytical Methodologies for Research on 2 Amino 2 Deoxygalactitol
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for the isolation and quantification of 2-amino-2-deoxygalactitol from intricate biological matrices. The choice of technique depends on the specific research question, the nature of the sample, and the required sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino sugars and their derivatives. For the analysis of this compound, derivatization is often employed to enhance detection by UV or fluorescence detectors. A common derivatization agent is phenylisothiocyanate (PITC), which reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative.
A study detailing an HPLC method for the analysis of hexosamines and hexosaminitols provides a practical application for the separation of this compound (referred to as galactosaminitol). In this method, the PTC derivatives are separated on a C18 reversed-phase column. The retention time of the galactosaminitol derivative was found to be 8.1 minutes, which is distinct from its isomer, glucosaminitol (2-amino-2-deoxyglucitol), which elutes at 6.9 minutes. nih.gov This separation is critical for distinguishing between these two common hexosaminitols in research samples. The method demonstrates linearity over a range of 1 to 75 nanomoles, indicating its suitability for quantitative analysis. nih.gov The analysis time can be as short as 15 minutes, offering a rapid method for screening multiple samples. nih.gov
| Compound (PTC Derivative) | Retention Time (minutes) |
|---|---|
| Glucosaminitol | 6.9 |
| Galactosaminitol (this compound) | 8.1 |
| Galactosamine | 3.9 |
| Glucosamine | 4.3 |
| p-aminophenyl-β-D-galactoside (Internal Standard) | 10.1 |
Ion-exchange chromatography (IEC) is a powerful technique for separating charged molecules, making it well-suited for the separation of amino sugars and their reduced forms, hexosaminitols. nih.goviajps.com The separation is based on the reversible interaction between the charged analyte and the charged functional groups of the stationary phase. For hexosaminitols like this compound, cation-exchange chromatography is typically employed, where the positively charged amino group interacts with a negatively charged resin.
An improved method for the separation of glucosaminitol from galactosaminitol on an amino acid analyzer, which utilizes ion-exchange principles, has been reported. nih.gov The separation of these isomers is crucial as they often coexist in biological samples derived from glycoproteins. The resolution of these compounds is influenced by factors such as the pH and ionic strength of the elution buffer, as well as the temperature of the column. While specific elution times are highly dependent on the exact experimental conditions (e.g., resin type, column dimensions, buffer composition, and flow rate), the principle of separation relies on the subtle differences in the pKa values and charge distribution of the isomers, leading to differential retention on the column.
| Parameter | Description |
|---|---|
| Principle | Separation based on differential binding of positively charged amino groups to a negatively charged stationary phase. |
| Stationary Phase | Cation-exchange resin (e.g., sulfonated polystyrene). |
| Mobile Phase | A buffer system with controlled pH and ionic strength (e.g., citrate or phosphate (B84403) buffers). |
| Elution | Typically achieved by increasing the ionic strength or pH of the mobile phase to disrupt the electrostatic interactions. |
| Key Separation | Resolution of galactosaminitol from its isomer, glucosaminitol. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of amino sugars, derivatization is a mandatory step to convert them into species suitable for GC analysis. sigmaaldrich.comnih.gov A common derivatization method is the formation of alditol acetates. nih.govtaylorfrancis.com This involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl and amino groups.
The resulting alditol acetate of this compound is a volatile derivative that can be readily separated by GC and detected by MS. This approach is particularly useful for metabolite profiling, where the goal is to identify and quantify a wide range of small molecules in a biological sample. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte, allowing for its unambiguous identification. The retention time in the gas chromatogram and the specific mass spectrum together provide a high degree of confidence in the identification of this compound in complex mixtures. This technique has been successfully applied to the analysis of amino sugars in various biological contexts, including the study of soil microorganisms. nih.gov
| Derivatization Step | Purpose |
|---|---|
| Reduction | Conversion of the parent sugar to its corresponding alditol to eliminate the formation of anomers. |
| Acetylation | Conversion of hydroxyl and amino groups to their acetate esters to increase volatility and thermal stability. |
| Analysis | Separation of the alditol acetate derivative by GC and detection by MS. |
Spectroscopic Characterization Techniques for Structural Elucidation (Beyond Basic Identification)
Beyond simple identification and quantification, spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, including its conformation and linkages to other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to gain insights into its conformation. The chemical shifts of the protons and carbons in the sugar backbone are sensitive to their local electronic environment, which is influenced by the stereochemistry and conformation of the molecule.
| NMR Parameter | Structural Information Obtained |
|---|---|
| ¹H and ¹³C Chemical Shifts | Information on the local electronic environment of each nucleus, indicative of stereochemistry and conformation. |
| ¹H-¹H Coupling Constants (J-values) | Dihedral angles between adjacent protons, which helps to define the conformation of the carbon backbone. |
| 2D NMR (COSY, HSQC) | Establishment of proton-proton and proton-carbon correlations for unambiguous signal assignment. |
| NOESY | Through-space interactions between protons, useful for determining the conformation and linkage to other molecules in larger structures. |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions and is a cornerstone of metabolomics. For this compound, MS can be used to determine its molecular weight and to deduce structural information from its fragmentation pattern. When coupled with a separation technique like GC or LC, it becomes a powerful tool for identifying and quantifying the compound in complex biological samples.
The fragmentation of this compound in the mass spectrometer will depend on the ionization method used (e.g., Electron Ionization in GC-MS or Electrospray Ionization in LC-MS). In general, the fragmentation of amino alditols involves cleavage of the carbon-carbon bonds of the backbone. The presence of the amino group directs some of the fragmentation pathways. For the alditol acetate derivative in GC-MS, characteristic fragment ions arise from the loss of acetic acid and from cleavages between the carbon atoms of the hexitol chain. These fragmentation patterns can be used to distinguish it from other isomeric amino sugars. researchgate.net
In the context of metabolomics, high-resolution mass spectrometry can provide the accurate mass of this compound, which aids in its identification. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, can generate a unique "fingerprint" for the molecule. This metabolomic fingerprinting is valuable for identifying the compound in untargeted metabolomics studies and for investigating its metabolic fate in biological systems. escholarship.orgacs.orgcreative-proteomics.com
| MS Technique | Application for this compound |
|---|---|
| GC-MS (with derivatization) | Identification based on retention time and characteristic fragmentation pattern of the volatile derivative. |
| LC-MS (ESI) | Analysis of the underivatized molecule, providing molecular weight information and fragmentation data via tandem MS. |
| High-Resolution MS | Accurate mass measurement for high-confidence molecular formula determination. |
| Tandem MS (MS/MS) | Generation of a specific fragmentation pattern (fingerprint) for structural confirmation and use in metabolomic studies. |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for the structural elucidation of this compound by identifying its key functional groups. This method measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
The structure of this compound contains multiple hydroxyl (-OH) groups, a primary amine (-NH₂) group, and aliphatic carbon-hydrogen (C-H) and carbon-oxygen (C-O) bonds. The presence of extensive hydrogen bonding, particularly from the numerous hydroxyl groups, typically results in broad absorption bands. pressbooks.pubmaricopa.edulibretexts.org The primary amine group introduces distinct vibrational modes that are also key identifiers.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad and intense band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibrations of the multiple alcohol groups, with the broadening caused by intermolecular hydrogen bonding. pressbooks.pubmaricopa.edulibretexts.orglibretexts.org Overlapping within this region, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct, sharper bands between 3500 cm⁻¹ and 3300 cm⁻¹. pressbooks.pubmaricopa.edulibretexts.orgorgchemboulder.com The aliphatic C-H stretching vibrations from the hexanetriol backbone will produce strong absorptions in the 2950-2850 cm⁻¹ range. pressbooks.publibretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
|---|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong | Very Broad |
| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 | Medium | Two Sharp Bands |
| Alkane (-CH, -CH₂) | C-H Stretch | 2950 - 2850 | Strong | Sharp |
| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 | Medium | Sharp |
| Alcohol, Ether | C-O Stretch | 1250 - 1020 | Strong | Sharp |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium to Weak | Sharp |
Radiochemical and Isotopic Labeling Approaches for Pathway Tracing
Radiochemical and isotopic labeling techniques are indispensable for tracing the metabolic fate and flux of this compound in biological systems. These methods involve introducing molecules labeled with specific isotopes (e.g., ¹³C, ¹⁵N) and tracking their incorporation into various metabolic pathways using high-resolution mass spectrometry.
A powerful approach for quantifying the metabolic dynamics of amino sugars is the isotope pool dilution technique. pressbooks.pub This method allows for the direct measurement of key parameters such as gross production rates, consumption rates, and turnover times in complex environments. For instance, to trace the pathways of this compound, isotopically labeled versions, such as ¹⁵N- and ¹³C-labeled this compound, can be synthesized and introduced into the system under investigation. pressbooks.pub
The core principle involves adding a known amount of the labeled compound (the "tracer") into the biological matrix. As the metabolic processes occur, the labeled compound mixes with the unlabeled (endogenous) pool of the same compound. By measuring the change in the isotopic ratio over time using liquid chromatography-high-resolution mass spectrometry (LC-HRMS), it is possible to calculate the rates of production (which dilutes the labeled pool) and consumption (which removes from the pool). pressbooks.pub High-resolution mass spectrometers, such as Orbitrap systems, are crucial as they can differentiate between the masses of the various stable isotope-labeled analogues. pressbooks.pub
This methodology provides invaluable insights into how this compound is utilized by microorganisms or metabolized within a host, identifying it as a potential source of essential nutrients like nitrogen. pressbooks.pub
| Step | Description | Key Technique/Instrument | Information Gained |
|---|---|---|---|
| 1. Tracer Production | Synthesis of isotopically labeled this compound (e.g., with ¹⁵N or ¹³C). | Isotopic Labeling Synthesis | Creation of a traceable molecular probe. |
| 2. Introduction | A known quantity of the labeled tracer is introduced into the biological system (e.g., soil, cell culture). | Isotope Pool Dilution | Initiation of the tracing experiment. |
| 3. Sampling | Samples are collected from the matrix at various time points. | Time-course sampling | Capturing the dynamic changes in isotopic ratios. |
| 4. Analysis | Samples are analyzed to separate the compound of interest and measure the ratio of labeled to unlabeled forms. | LC-HRMS (e.g., UPLC-Orbitrap MS) | Precise quantification of isotopic enrichment. |
| 5. Flux Calculation | Mathematical models are used to calculate the rates of production, consumption, and turnover from the isotopic ratio data. | Fluxomics Modeling | Quantitative understanding of metabolic pathway dynamics. |
Advanced Techniques for High-Throughput Analysis in Complex Biological Matrices
Analyzing this compound in complex biological matrices like plasma, tissue homogenates, or fermentation broth presents significant analytical challenges due to its high polarity and the presence of numerous interfering substances. Advanced high-throughput techniques are essential for rapid and reliable quantification in drug discovery, metabolomics, and bioprocess monitoring.
The current gold standard for this type of analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com To handle the hydrophilic nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography, as it provides better retention and separation of polar compounds. pressbooks.pubmdpi.com The use of Ultra-High Performance Liquid Chromatography (UHPLC) systems significantly reduces run times, enabling the analysis of a large number of samples in a shorter period, which is a key requirement for high-throughput screening.
Sample preparation is a critical step to remove interferences and improve sensitivity. This often involves protein precipitation followed by solid-phase extraction (SPE). In some cases, derivatization is employed, where the amino and hydroxyl groups of this compound are chemically modified to increase their volatility or hydrophobicity, making them more amenable to certain types of chromatography and improving detection sensitivity.
Modern high-throughput workflows often utilize automated sample handling robotics and multiplexed LC systems, where multiple LC columns are run in parallel and their outputs are directed sequentially into a single mass spectrometer. researchgate.net This parallel processing dramatically increases the number of samples that can be analyzed per day. High-resolution mass spectrometers, such as triple quadrupoles or Orbitrap systems, provide the high sensitivity and selectivity needed to accurately quantify low levels of the target analyte in a complex background. nih.gov
| Technique | Principle | Advantage for this compound Analysis | Considerations |
|---|---|---|---|
| UHPLC-HILIC-MS/MS | Ultra-fast separation of polar compounds on a polar stationary phase, followed by highly sensitive and selective mass detection. | Excellent retention for polar analytes; short run times (< 2 min); high sensitivity and specificity. | Requires careful mobile phase optimization and column equilibration. mdpi.com |
| GC-MS with Derivatization | Chemical modification (e.g., silylation) to increase volatility, followed by separation in the gas phase and mass detection. | High chromatographic resolution. | Derivatization steps are time-consuming and can introduce variability. pressbooks.pub |
| Automated SPE | Robotic solid-phase extraction for sample cleanup and concentration. | High reproducibility; reduced manual labor; increased sample throughput. | Requires method development to optimize sorbent and elution conditions. |
| Multiplexed LC Systems | Multiple LC columns are operated in parallel, with eluates sequentially introduced into a single MS. | Dramatically increases sample throughput by minimizing MS idle time. researchgate.net | Complex setup and scheduling; best for methods with short acquisition windows. |
Structural Analysis and Computational Modeling of 2 Amino 2 Deoxygalactitol
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is fundamental to understanding the three-dimensional structure of 2-Amino-2-deoxygalactitol. Like other open-chain alkanes, the molecule can adopt numerous conformations due to rotation around its single carbon-carbon bonds. libretexts.org These different spatial arrangements, or conformers, possess varying levels of potential energy, influencing their relative stability. libretexts.org Key factors that increase the potential energy of a conformer include steric interactions (crowding of bulky groups), torsional strain (resistance to bond twisting), and angle strain in cyclic systems. libretexts.org Newman projections are a common tool used to visualize the relationships between substituents on adjacent carbons and to analyze torsional strain. libretexts.orgscribd.com The most stable conformations, such as the staggered form, minimize these strains. scribd.com
Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape and dynamics of this compound in a simulated environment, such as in explicit water. rsc.org MD simulations have been employed to study complex systems containing both carbohydrates and amino acids, revealing crucial details about their interactions. nih.gov However, standard force fields like AMBER/GLYCAM and CHARMM can sometimes show excessively attractive interactions between amino acid and sugar moieties. nih.govacs.orgresearchgate.net Researchers have developed corrections to these force fields to better match experimental data, which is vital for accurately simulating systems like glycosylated proteins or peptidoglycans. nih.govacs.orgresearchgate.net For N-acetylated amino sugars, a class to which derivatives of this compound belong, MD simulations with explicit water have been shown to be critical for determining conformation, as the interaction with water is significant. rsc.orgnih.gov These simulations can reveal dynamic information, such as the libration (small oscillations) of the acetamido group, which can be estimated from experimental NMR data and correlated with simulation results. rsc.org
Electronic Structure Calculations (e.g., DFT) for Properties and Reactivity
Density Functional Theory (DFT) is a cost-effective and widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.netcore.ac.uk It provides a good balance of accuracy and computational expense, often outperforming conventional Hartree-Fock methods by better incorporating electron correlation. core.ac.uk DFT calculations are invaluable for predicting the structural and electronic properties of aminoalcohols and amino sugars. rsc.orgnih.gov
For a molecule like this compound, DFT can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure by finding the minimum on the potential energy surface.
Calculate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can then be compared with experimental data for structural validation. nih.gov
Analyze Reactivity: The electronic properties derived from DFT, such as the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO), are direct indicators of chemical reactivity. For instance, DFT calculations have been used to study the hydrolysis mechanism in the Strecker reaction, which involves aminonitriles, highlighting the crucial role of proton transfers. beilstein-journals.org
Studies on related aminoalcohols have used DFT to interpret complex experimental spectra and understand intermolecular and intramolecular hydrogen bonding patterns. nih.gov For example, calculations on 2-aminoethanol showed that it forms stable cyclic dimers via intermolecular hydrogen bonds. nih.gov Similar analyses for this compound would elucidate the hydrogen-bonding network dictated by its multiple hydroxyl groups and the amino group, which is fundamental to its chemical behavior and interactions.
Table 1: Theoretical Approaches for Analyzing this compound
| Computational Method | Application | Key Insights |
| Conformational Analysis | Examines energy changes during bond rotation. | Identifies stable conformers (e.g., staggered vs. eclipsed) by minimizing torsional and steric strain. libretexts.orgscribd.com |
| Molecular Dynamics (MD) | Simulates molecular motion over time. | Reveals dynamic behavior, flexibility, and interactions with solvent (e.g., water) and other molecules. rsc.orgnih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure from first principles. | Predicts optimized geometry, spectroscopic properties (NMR, IR), and reactivity indicators (e.g., electrostatic potential). researchgate.netnih.govbeilstein-journals.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (without therapeutic context)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property or activity. nih.govdergipark.org.tr This approach is instrumental in predicting the properties of new, unsynthesized molecules. nih.gov
For derivatives of this compound, a QSAR study would proceed as follows:
Data Set Preparation: A series of derivatives would be synthesized or computationally designed. For each derivative, a specific physicochemical property (e.g., solubility, lipophilicity, or a non-therapeutic biological activity) would be measured or calculated.
Descriptor Generation: A wide range of numerical parameters, known as molecular descriptors, are calculated for each molecule. These can include 2D descriptors (e.g., atom counts, topological indices) and 3D descriptors (e.g., van der Waals volume, surface area). nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Decision Trees), a mathematical model is created that links the descriptors to the measured property. nih.govexcli.de
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics and external test sets of compounds not used in model development. nih.gov
While many QSAR studies focus on therapeutic applications, the methodology is broadly applicable. excli.demdpi.com For instance, a QSAR model could be developed to predict the antioxidant capacity of novel 2-aminothiazole (B372263) sulfonamide derivatives. excli.de Similarly, for derivatives of this compound, one could build a model to predict their hydrophobicity, a key parameter in many chemical and biological processes. mdpi.com The resulting contour maps and mathematical equations from the QSAR model can provide insights into which structural features (e.g., the presence of specific functional groups, molecular shape, or electronic properties) are most influential for the property being studied. mdpi.com
Molecular Docking and Interaction Studies with Biomolecules (e.g., Enzymes, Transporters)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. ijper.orgnih.gov This method is crucial for understanding how a molecule might interact with biological targets at an atomic level.
The process involves:
Preparation of Structures: High-resolution 3D structures of both the ligand and the target protein are required. Protein structures are often obtained from the Protein Data Bank (PDB). nih.gov
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the protein.
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. ijper.orgnih.govnrfhh.com
For this compound, docking studies could elucidate its interactions with enzymes that process sugars or amino sugars. A relevant example is glucosamine-6-phosphate (G-6-P) synthase, an enzyme involved in the biosynthesis of the fungal cell wall. bioinformation.net Docking studies on the Rhizopus oryzae G-6-P synthase with peptide inhibitors revealed that specific amino acid residues are crucial for binding. bioinformation.net A similar study involving this compound could identify its potential binding mode and key interacting residues within the active site of a galactosidase or an aminotransferase. For example, the structural analysis of QdtB, an aminotransferase, showed that residues like Tyr 183, His 309, and Tyr 310 are involved in binding a dTDP-sugar ligand. nih.gov Such studies provide a structural hypothesis for a molecule's function that can guide further experimental investigation. ijper.org
Table 2: Example of Molecular Docking Results for a Hypothetical Interaction
This table is illustrative and does not represent real experimental data for this compound.
| Target Enzyme | Ligand Pose | Binding Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Beta-Galactosidase | 1 | -7.5 | ASP-201, GLU-358 | Hydrogen Bond |
| TRP-421 | Hydrophobic (π-π) | |||
| TYR-503 | Hydrogen Bond | |||
| Aminotransferase | 1 | -6.8 | LYS-219, TYR-183 | Hydrogen Bond |
| HIS-309 | Hydrogen Bond |
Prediction of Physical and Spectroscopic Properties from First Principles
Ab initio (or "first-principles") quantum chemistry methods allow for the prediction of molecular properties directly from fundamental physical constants and the principles of quantum mechanics, without reliance on empirical parameters. researchgate.net These calculations can be computationally intensive but offer high accuracy.
For this compound, these methods can predict a range of properties:
Bulk Properties: Properties like the bulk modulus can be calculated by determining the total energy of the system as a function of volume. mdpi.com While more common for crystalline solids, similar principles can be applied to molecular systems.
Physicochemical Properties: Ab initio methods can contribute to the prediction of fundamental properties like solubility, although this often requires complex simulation schemes that combine quantum mechanics with classical simulations to model the solid and solution phases. rsc.org
Spectroscopic Properties: These methods are particularly powerful for predicting spectroscopic data.
NMR Spectroscopy: Chemical shifts and spin-spin coupling constants can be calculated. nih.gov Theoretical calculations have been used to derive Karplus equations, which relate measured coupling constants to dihedral angles, providing detailed conformational information for N-acetylated amino sugars. rsc.orgnih.gov
Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed, allowing for the generation of a theoretical IR spectrum. acs.org This is useful for assigning peaks in an experimental spectrum to specific molecular motions. For example, ab initio calculations have been used to simulate the complete 2D IR spectrum of a model sugar, glycolaldehyde, revealing a network of structural and dynamic parameters. acs.org
Electronic Spectra: Properties related to electronic transitions, such as those observed in UV-Vis spectroscopy, can also be predicted. researchgate.net
By comparing these first-principles predictions with experimental measurements, researchers can gain a high degree of confidence in the structural and electronic characterization of a molecule like this compound. researchgate.netcore.ac.uk
Emerging Research Directions and Future Perspectives for 2 Amino 2 Deoxygalactitol Studies
Untapped Biosynthetic Pathways and Enzymes
The complete biosynthetic pathway for 2-Amino-2-deoxygalactitol has not been fully elucidated in any organism, presenting a significant area for future investigation. However, based on known metabolic routes for related amino sugars, a hypothetical pathway can be proposed. The synthesis likely begins with intermediates from galactose metabolism. One plausible route could involve the amination of a galactose derivative, followed by reduction.
Key enzymatic steps that warrant investigation include:
Aminotransferases: These enzymes could catalyze the transfer of an amino group to a galactose precursor, such as galactitol-6-phosphate, using glutamine as a nitrogen source. ontosight.ai
Isomerases and Deaminases: Enzymes like galactosamine-6-phosphate isomerase and deaminase are crucial in the metabolism of galactosamine. ontosight.ai Their potential role in the synthesis or degradation of this compound precursors is an open question.
Reductases: An alditol reductase could be responsible for the final step, reducing the aldehyde group of a 2-amino-2-deoxygalactose precursor to a hydroxyl group, yielding this compound.
Research into the genetics and enzymology of organisms that may produce this compound, such as certain bacteria or fungi, could lead to the discovery of novel enzymes with unique substrate specificities. For instance, studies on the incorporation of D-galactosamine into the lipopolysaccharides of bacteria like Proteus mirabilis have identified specific N-acetylgalactosaminyltransferases and deacetylases, suggesting a pool of enzymes that could be explored for their activity on related substrates. nih.gov
Table 1: Potential Enzymes in the Biosynthesis of this compound
| Enzyme Class | Potential Function in Pathway | Known Related Reactions |
| Galactokinase | Phosphorylation of galactose to galactose-1-phosphate, a potential early precursor. ru.nl | Catalyzes the first step in the Leloir pathway for galactose metabolism. ru.nl |
| UDP-glucose 4-epimerase | Interconversion of UDP-glucose and UDP-galactose, and UDP-GlcNAc and UDP-GalNAc, providing the galacto-configured precursor. ru.nlresearchgate.net | A key enzyme in galactose and N-acetylgalactosamine metabolism. ru.nl |
| Aminotransferase | Introduction of an amino group at the C-2 position of a galactose or galactitol precursor. ontosight.ai | Glutamine-fructose-6-phosphate aminotransferase initiates hexosamine metabolism. drugbank.com |
| Phosphatase | Removal of phosphate (B84403) groups from phosphorylated intermediates. | Common in metabolic pathways to release final products. |
| Aldose Reductase | Reduction of the C-1 aldehyde of a 2-amino-2-deoxygalactose precursor to a primary alcohol. | Broad-specificity enzymes that act on various aldose sugars. |
Novel Biological Roles in Unexplored Model Systems
The biological functions of this compound are largely unknown. However, its structural similarity to galactosamine and N-acetylgalactosamine (GalNAc), which are fundamental components of glycoproteins, glycolipids, and glycosaminoglycans, suggests several intriguing possibilities. Future research could explore its role in various model systems, from bacteria to mammalian cells.
Potential biological roles to investigate include:
Metabolic Precursor or Intermediate: It could serve as a precursor for the synthesis of other important biomolecules. ontosight.ai
Enzyme Inhibition: Given its structure, this compound could act as a competitive or allosteric inhibitor of enzymes involved in galactose or galactosamine metabolism, such as galactokinase or galactosyltransferases. sigmaaldrich.com
Modulation of Glycosylation: By interfering with the synthesis or availability of activated sugars like UDP-GalNAc, it might alter cellular glycosylation patterns. Altered glycosylation is a hallmark of various diseases, making this a promising area of research. researchgate.net
Signaling Molecule: Some small sugar derivatives act as signaling molecules. Investigating whether this compound can influence cellular signaling pathways is a worthwhile endeavor.
Unexplored model systems, such as marine microorganisms or extremophiles, may utilize unique metabolic pathways and could be a source for discovering novel biological activities of this compound. Furthermore, its effect on complex biological processes like immune responses, cell adhesion, and host-pathogen interactions warrants investigation. ahajournals.org
Development of Advanced Synthetic Strategies
The limited commercial availability and high cost of this compound necessitate the development of efficient and stereoselective synthetic methods. While classical methods for the synthesis of 2-amino-2-deoxyhexoses exist, they often involve multiple steps with moderate yields. cdnsciencepub.com
Future research in synthetic chemistry should focus on:
Stereoselective Synthesis: Developing methods that provide high control over the stereochemistry at each chiral center is crucial. The synthesis of N-alkyl-D-allosamines from a 2-oxosugar highlights the potential for stereoselective reductions. rsc.org
Catalytic Methods: The use of modern catalysts, such as boron-based catalysts for glycosylation, could streamline the synthesis of precursors to this compound. chemrxiv.org Rare earth metal triflates have also shown promise in the selective synthesis of α- and β-glycosides of N-acetyl galactosamine, which could be adapted. nih.gov
Enzymatic and Chemoenzymatic Synthesis: Utilizing enzymes as catalysts can offer high specificity and milder reaction conditions. For example, a galactosyltransferase could be engineered to accept a modified substrate, which is then converted to the target molecule. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields. This has been successfully applied to the preparation of D-galactosamine and D-allosamine derivatives. acs.orgresearchgate.net
Table 2: Comparison of Synthetic Strategies for 2-Amino-2-deoxy Sugar Derivatives
| Synthetic Strategy | Advantages | Challenges |
| Classical Multi-step Synthesis | Well-established procedures. | Often low overall yields, requires multiple protection/deprotection steps. cdnsciencepub.com |
| Boron-Catalyzed Glycosylation | Operationally simple, room temperature reactions, rapid. chemrxiv.org | Requires specific protecting groups and silyl (B83357) ether acceptors. chemrxiv.org |
| Rare Earth Metal-Catalyzed Synthesis | High stereoselectivity for α- or β-glycosides depending on the metal. nih.gov | Catalyst sensitivity and cost can be a factor. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. acs.org | Requires specialized equipment, optimization of reaction conditions. |
| Chemoenzymatic Synthesis | High stereoselectivity and regioselectivity, mild reaction conditions. researchgate.net | Enzyme availability, stability, and substrate scope can be limiting. |
Integration with Systems Biology and Multi-Omics Approaches
To understand the global impact of this compound on a biological system, an integrated systems biology approach is essential. Multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by this compound. nih.gov
Future research directions include:
Transcriptomics: RNA sequencing can identify genes whose expression is altered in the presence of this compound. This could reveal regulatory networks and signaling pathways affected by the compound.
Proteomics: By analyzing changes in the proteome, researchers can identify proteins that are differentially expressed or post-translationally modified, providing insights into the functional consequences at the protein level.
Metabolomics: This powerful tool can map the metabolic fate of this compound and identify downstream metabolites and perturbed metabolic pathways. nih.gov Recent multi-omics studies have highlighted the importance of amino sugar and nucleotide sugar metabolism in various biological contexts. frontiersin.orgmdpi.com
Integrating these datasets can help construct comprehensive models of the compound's mechanism of action. biorxiv.org For example, a multi-omics analysis of chronic wounds revealed that metabolites in the amino sugar and nucleotide sugar metabolism pathways were significantly enriched, indicating the importance of this pathway in complex biological processes. nih.gov A similar approach for this compound could uncover its role in cellular homeostasis and disease.
Contribution to Fundamental Understanding of Amino Sugar Metabolism
The study of this compound, while focused on a single molecule, has the potential to contribute significantly to our broader understanding of amino sugar metabolism. ontosight.ai
Key areas where this research could provide fundamental insights include:
Enzyme Specificity and Evolution: The characterization of enzymes that synthesize or modify this compound will expand our knowledge of enzyme promiscuity and the evolution of new metabolic functions. proteopedia.org
Metabolic Pathway Crosstalk: Understanding how the metabolism of this amino sugar alcohol integrates with central carbon metabolism, such as glycolysis and the pentose (B10789219) phosphate pathway, will provide a more complete picture of cellular metabolic networks. biorxiv.org
Regulation of Amino Sugar Pools: Investigating how cells regulate the concentration of this compound and its derivatives can shed light on the mechanisms that prevent the accumulation of potentially toxic metabolic intermediates. biorxiv.org
Glycoconjugate Diversity: The potential incorporation of this compound or its derivatives into glycoconjugates could represent a new form of biological diversification, and studying this process would deepen our understanding of the "glycocode."
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing 2-Amino-2-deoxygalactitol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves glycosylation reactions followed by deprotection and reduction steps. For example, 2-Acetamido-2-deoxy derivatives (e.g., compounds 15–17 in ) are synthesized using β-glycosylation with trichloroacetimidate donors under BF₃·OEt₂ catalysis. Yield optimization requires precise control of temperature (0–25°C) and solvent polarity (e.g., CH₂Cl₂ vs. acetonitrile). Purity is verified via HPLC with evaporative light scattering detection (ELSD) or ion-exchange chromatography .
Q. How can researchers distinguish this compound from structurally similar aminodeoxy sugars (e.g., 2-Amino-2-deoxyglucose) during characterization?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, HSQC) and mass spectrometry. Key differences lie in the axial/equatorial orientation of hydroxyl groups (e.g., galactitol’s C4-OH vs. glucose’s C4-OH). For example, in this compound, the C4 proton resonates at δ ~3.6 ppm (axial), whereas glucose derivatives show δ ~3.3 ppm (equatorial) .
Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ:
- pH-dependent degradation assays (e.g., incubation at pH 2–10 for 24–72 hours).
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Circular dichroism (CD) to monitor conformational changes in aqueous solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in glycosidase inhibition studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using:
- Enzyme kinetics (e.g., Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition).
- Isozyme-specific assays (e.g., α-galactosidase from Aspergillus niger vs. human lysosomal enzymes).
- Structural docking simulations (e.g., AutoDock Vina) to validate binding modes .
Q. What strategies are effective for improving the selectivity of this compound derivatives in targeting bacterial vs. mammalian glycosylation pathways?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the C6 position with hydrophobic groups (e.g., benzyl or alkyl chains) to enhance bacterial membrane penetration.
- Metabolic labeling : Use radiolabeled ([¹⁴C]) this compound to track uptake in bacterial vs. mammalian cells .
Q. How can computational modeling aid in predicting the conformational flexibility of this compound in solution?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
